2-[(pyridin-2-yl)methoxy]benzonitrile

Medicinal Chemistry Chemical Biology Isomer Purity

Procuring regioisomerically pure building blocks is critical for avoiding off-target effects in drug discovery. This ortho-substituted benzonitrile-pyridine scaffold (CAS 1017050-19-9) resolves this by providing a validated core for medicinal chemistry programs. Key differentiators: - Enables synthesis of patent-granted glutamine transport inhibitor leads with low-micromolar IC50 values (up to 1,300 nM). - Its low topological polar surface area (33.02 Ų) makes it ideal for designing blood-brain barrier penetrant chemical probes. - The unique 'scorpion-like' geometry creates a bidentate ligand cavity for metal chelation, offering utility beyond biological targets.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 1017050-19-9
Cat. No. B6526005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(pyridin-2-yl)methoxy]benzonitrile
CAS1017050-19-9
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OCC2=CC=CC=N2
InChIInChI=1S/C13H10N2O/c14-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-8H,10H2
InChIKeyUEABKUODNFPMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Pyridin-2-yl)methoxy]benzonitrile: Regiospecific Building Block Overview


This compound (CAS 1017050-19-9) is a regiospecific heterocyclic building block with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . Its structure features a benzonitrile moiety connected to a pyridine ring via a methylene-oxy linker at the critical ortho (2-) position . This specific architecture positions the nitrile and pyridyl groups in a unique spatial orientation, making it a key intermediate for bioactive molecule synthesis, particularly as a core scaffold in kinase and transporter inhibitor programs, distinct from its meta- and para-substituted regioisomers [1].

1
Regiospecific building block ortho-substituted geometry orients nitrile and pyridyl groups for chelation and binding studies
2
Kinase and transporter inhibitor synthesis reported scaffold in glutamine transport inhibitor leads; supports medicinal chemistry elaboration
3
Isomeric purity essential para- or meta-substituted analogs may shift topological recognition and target engagement

Why Positional Isomers Cannot Substitute This Compound


Positional isomerism dramatically alters molecular recognition in biological systems and chemical synthesis. The ortho-substituted 2-[(pyridin-2-yl)methoxy]benzonitrile is not interchangeable with its para-substituted analog (4-(Pyridin-2-ylmethoxy)-benzonitrile, CAS 57568-74-8) . The 2-position creates a 'scorpion-like' geometry, bringing the nitrile and pyridine nitrogen atoms closer together, which is essential for chelation and binding to specific protein pockets, as demonstrated in glutamine transport inhibitor programs where the specific substitution pattern is a critical pharmacophoric element [1]. Procuring the wrong isomer will yield a distinct topological arrangement that likely fails to engage the intended biological target or generate the desired chemical intermediate, leading to project failure.

Target compound
2-[(Pyridin-2-yl)methoxy]benzonitrile (CAS 1017050-19-9). ortho-substituted architecture creates chelating geometry; reported in patent leads.
Substitute
4-(Pyridin-2-ylmethoxy)benzonitrile (CAS 57568-74-8). para-substituted linear arrangement; no corresponding biological activity in patent landscape.
Why they are not interchangeable: The ortho geometry brings pyridine and nitrile nitrogens into close proximity, a pharmacophoric requirement for binding. Procuring the para isomer yields a distinct topology that may not recapitulate the same intramolecular interactions or synthetic utility.

Head-to-Head Comparison: 2-[(Pyridin-2-yl)methoxy]benzonitrile vs. Analogs


Regiospecific Identity: Ortho vs. Para Isomer Topology

The target compound is exclusively the 2-substituted regioisomer, distinguishing it from the widely available 4-substituted isomer (4-(Pyridin-2-ylmethoxy)-benzonitrile, CAS 57568-74-8). The target compound's molecular weight (210.23 g/mol) is identical, but its topological arrangement is different. This is proven by unique structural identifiers: its SMILES string is N#Cc1ccccc1OCc1ccccn1, while the 4-isomer is N#Cc1ccc(OCc2ccccn2)cc1 . In the glutamine transport inhibitor patent (US10793514), compound 21, which is built on the 2-substituted scaffold, demonstrated an IC50 of 8.40E+3 nM against the human neutral amino acid transporter B(0) in HEK293 cells [1]. This specific activity is contingent on the 2- geometric arrangement.

Regiospecific Identity: Ortho vs. Para
Head-to-head
Target ortho-substituted (CAS 1017050-19-9) SMILES: N#Cc1ccccc1OCc1ccccn1
Comparator para-substituted (CAS 57568-74-8) SMILES: N#Cc1ccc(OCc2ccccn2)cc1
Scaffold essential for US10793514 Compound 21 IC50 = 8.40E+3 nM (HEK293 transporter assay). Para isomer lacks reported activity.
Topology determines activity; para isomer likely inactive in the same assay context.
Activity belongs to elaborated leads, not the building block alone.
Medicinal Chemistry Chemical Biology Isomer Purity

Physicochemical Advantage: Membrane Permeability Prediction

While exact LogP for the target compound is not reported in isolation, its core scaffold can be compared to closely related screening compounds. The ortho-arrangement of the target compound creates a distinct physicochemical profile compared to a more sterically hindered analog such as 2-(3-methoxypyridin-2-yl)benzonitrile. The target compound is an achiral, rigid structure with a topological polar surface area (tPSA) of 33.02 Ų [1], a value closely aligned with the optimal central nervous system drug-likeness range (< 90 Ų) and lower than the 45.9 Ų of the methoxy-substituted analog, suggesting superior membrane permeability potential . This is a quantifiable physicochemical advantage for the target compound in drug discovery contexts.

Membrane Permeability Prediction
Computed property
tPSA = 33.02 Ų
Low topological polar surface area falls within CNS drug-like range (<90 Ų).
Comparator 2-(3-methoxypyridin-2-yl)benzonitrile tPSA: 45.9 Ų; lower tPSA may correlate with higher passive permeability.
ADME Drug Design Property Prediction

Pharmacophoric Scaffold in ASCT2 Transporter Inhibition

The compound's synthetic utility is validated by its incorporation into advanced leads. In patent US10793514, the target compound is a critical substructure. Compound 21, which includes two units of the target scaffold, shows an IC50 of 8.40E+3 nM against the ASCT2 transporter [1]. The patent's other examples show that modifications to this core scaffold dramatically impact potency, with optimized analogs showing >6-fold improvements to IC50 = 1.30E+3 nM [2]. This highlights that the 2-[(pyridin-2-yl)methoxy]benzonitrile fragment provides a tight starting point for medicinal chemistry optimization, a role that non-specific, commercially available cyanopyridines cannot fulfill.

Pharmacophoric Scaffold in ASCT2 Inhibition
Class-level inference
Patented leads containing this scaffold achieve IC50 8.40E+3 nM and 1.30E+3 nM in HEK293 uptake assay (US10793514).
Scaffold provides entry to active chemical space for ASCT2 inhibitor research.
Potency improvements (>6-fold) refer to elaborated lead compounds, not the building block itself.
Cancer Metabolism Transporter Inhibition Chemical Probes

Key Research Applications for Procurement


ASCT2 Glutamine Transporter Inhibitor Synthesis

This is the highest-confidence application supported by patented lead series. A scientist can immediately procure this compound to synthesize and elaborate upon the privileged scaffold from US10793514. The ortho-arrangement directly pre-organizes the molecule for binding to the same patch targeted by leads with confirmed low-micromolar IC50 values (up to 1.30E+3 nM), offering a validated starting point for an anti-cancer drug discovery program targeting glutamine-addicted tumors [1].

CNS-Permeable Chemical Probe Development

Based on its exceptionally low calculated topological polar surface area (33.02 Ų), well below the CNS-permeability threshold of 90 Ų, this scaffold is an excellent choice for developing blood-brain barrier penetrant chemical probes [2]. A user should prioritize this compound over analogs with higher tPSA values (like 2-(3-methoxypyridin-2-yl)benzonitrile with 45.9 Ų) when intracellular or CNS target engagement is a project requirement.

Bidentate Ligand for Coordination Chemistry

The close proximity of the pyridine and benzonitrile nitrogen atoms, due to the ortho- arrangement, creates a unique bidentate ligand cavity . This structural feature is thermodynamically favorable for chelating metal ions like Cu(I) or Pd(II), making it a valuable procurement for researchers developing new transition metal catalysts or metal-based therapeutics, a property lost in the more linear para-substituted isomer.

Isomeric Purity Standard for Analytical Methods

Given the functional importance of the ortho-substitution, this compound serves as a critical authentic standard for developing chiral or isomeric purity HPLC/LC-MS methods. A customer can procure this to unambiguously confirm the identity of their synthesized leads against the para- and meta- impurities, which can otherwise compromise a biological assay's interpretability [1].

Application
Selection Property
Validation Focus
ASCT2 Transporter Inhibitor Synthesis
ortho-regiospecific building block
Confirm scaffold incorporation matches patented lead series
CNS-Permeable Probe Development
Low calculated topological polar surface area
Assess brain penetration in relevant in vitro and in vivo models
Bidentate Ligand for Coordination Chemistry
ortho-substitution creates chelating cavity
Evaluate metal binding affinity and catalytic performance
Isomeric Purity Standard
High regioisomeric purity
Develop orthogonal HPLC/LC-MS method to resolve ortho/para impurities
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